Cas no 66182-02-3 (7-Indolizinecarboxylic acid ethyl ester)

7-Indolizinecarboxylic acid ethyl ester is a versatile heterocyclic compound characterized by its indolizine core and ester functional group. This structure imparts reactivity suitable for various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in coupling reactions and derivatization. Its indolizine scaffold is of interest due to its potential bioactivity, making it a valuable intermediate in medicinal chemistry research. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic workflows. Its well-defined chemical properties enable precise modifications, supporting its role in targeted molecular design.
7-Indolizinecarboxylic acid ethyl ester structure
66182-02-3 structure
Product name:7-Indolizinecarboxylic acid ethyl ester
CAS No:66182-02-3
MF:C11H11NO2
MW:189.21054
CID:1115605
PubChem ID:18519438

7-Indolizinecarboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 7-Indolizinecarboxylic acid ethyl ester
    • ethyl indolizine-7-carboxylate
    • ethyl 7-indolizinecarboxylate
    • 7-carbethoxyindolizine
    • 66182-02-3
    • SCHEMBL7169427
    • F76345
    • CS-0526913
    • 7-Indolizinecarboxylic acid, ethyl ester
    • BS-44966
    • DTXSID301308395
    • MDL: MFCD11975614
    • Inchi: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3
    • InChI Key: MQFVLTUAJKRWNF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC2=CC=CN2C=C1

Computed Properties

  • Exact Mass: 189.078978594g/mol
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.7Ų

7-Indolizinecarboxylic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A173242-250mg
Ethyl indolizine-7-carboxylate
66182-02-3 95+%
250mg
$115.0 2025-02-24
1PlusChem
1P00LYQP-100mg
7-Indolizinecarboxylic acid, ethyl ester
66182-02-3 95+%
100mg
$62.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597577-250mg
Ethyl indolizine-7-carboxylate
66182-02-3 98%
250mg
¥770.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597577-100mg
Ethyl indolizine-7-carboxylate
66182-02-3 98%
100mg
¥455.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597577-1g
Ethyl indolizine-7-carboxylate
66182-02-3 98%
1g
¥1995.00 2024-05-04
eNovation Chemicals LLC
Y1229894-1g
ethyl indolizine-7-carboxylate
66182-02-3 95%
1g
$330 2025-02-19
Ambeed
A173242-1g
Ethyl indolizine-7-carboxylate
66182-02-3 95+%
1g
$291.0 2025-02-24
eNovation Chemicals LLC
Y1229894-1g
Ethyl indolizine-7-carboxylate
66182-02-3 95%
1g
$450 2024-06-03
Alichem
A199008098-5g
Ethyl indolizine-7-carboxylate
66182-02-3 95%
5g
$669.92 2022-03-30
Alichem
A199008098-25g
Ethyl indolizine-7-carboxylate
66182-02-3 95%
25g
$1,895.00 2022-03-30

Additional information on 7-Indolizinecarboxylic acid ethyl ester

Recent Advances in the Study of 7-Indolizinecarboxylic Acid Ethyl Ester (CAS: 66182-02-3)

7-Indolizinecarboxylic acid ethyl ester (CAS: 66182-02-3) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its indolizine core structure, has been explored for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and evaluating its therapeutic potential in various disease models.

A study published in the *Journal of Medicinal Chemistry* (2023) reported a novel synthetic route for 7-Indolizinecarboxylic acid ethyl ester, which improved yield and purity compared to traditional methods. The researchers utilized a palladium-catalyzed cross-coupling reaction, demonstrating the compound's versatility as a building block for more complex derivatives. This advancement is expected to facilitate further pharmacological studies and the development of indolizine-based therapeutics.

In another recent investigation, the anticancer activity of 7-Indolizinecarboxylic acid ethyl ester was evaluated in vitro against a panel of human cancer cell lines. The results, published in *Bioorganic & Medicinal Chemistry Letters* (2024), revealed promising cytotoxic effects, particularly in breast and lung cancer cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development.

Additionally, computational studies have provided insights into the molecular interactions of 7-Indolizinecarboxylic acid ethyl ester with various biological targets. Molecular docking simulations, as described in a 2024 *European Journal of Medicinal Chemistry* article, identified potential binding sites on enzymes involved in inflammatory pathways. These findings support the compound's role as a modulator of inflammatory responses and open new avenues for its application in treating chronic inflammatory diseases.

Despite these advancements, challenges remain in the clinical translation of 7-Indolizinecarboxylic acid ethyl ester. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the compound's structural flexibility and demonstrated bioactivities make it a promising candidate for further optimization and preclinical evaluation.

In conclusion, recent research on 7-Indolizinecarboxylic acid ethyl ester (CAS: 66182-02-3) underscores its potential as a versatile scaffold in drug discovery. Continued efforts in synthetic chemistry, mechanistic studies, and preclinical testing will be crucial to unlocking its full therapeutic potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66182-02-3)7-Indolizinecarboxylic acid ethyl ester
A1046175
Purity:99%
Quantity:1g
Price ($):262.0